methyl 3-amino-1H-indazole-7-carboxylate
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Overview
Description
Methyl 3-amino-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of an amino group at the 3-position and a carboxylate ester at the 7-position makes this compound particularly interesting for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-indazole-7-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Functional Groups: The amino group at the 3-position can be introduced through nucleophilic substitution reactions, while the carboxylate ester at the 7-position can be introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substituent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Methyl 3-amino-1H-indazole-7-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylate: Similar structure but lacks the amino group at the 3-position.
1H-indazole-7-carboxylate: Similar structure but lacks the amino group at the 3-position.
3-amino-1H-indazole: Similar structure but lacks the carboxylate ester at the 7-position.
Uniqueness
Methyl 3-amino-1H-indazole-7-carboxylate is unique due to the presence of both the amino group at the 3-position and the carboxylate ester at the 7-position. This combination of functional groups provides unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-amino-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
ULECSRFWWIGBRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NN=C2N |
Origin of Product |
United States |
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